2-[Ethyl(methyl)amino]acetohydrazide hydrochloride
CAS No.:
Cat. No.: VC13389267
Molecular Formula: C5H14ClN3O
Molecular Weight: 167.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14ClN3O |
|---|---|
| Molecular Weight | 167.64 g/mol |
| IUPAC Name | 2-[ethyl(methyl)amino]acetohydrazide;hydrochloride |
| Standard InChI | InChI=1S/C5H13N3O.ClH/c1-3-8(2)4-5(9)7-6;/h3-4,6H2,1-2H3,(H,7,9);1H |
| Standard InChI Key | SDLFWJYDSLVYIV-UHFFFAOYSA-N |
| SMILES | CCN(C)CC(=O)NN.Cl |
| Canonical SMILES | CCN(C)CC(=O)NN.Cl |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Structure
2-[Ethyl(methyl)amino]acetohydrazide hydrochloride (IUPAC name: 2-[ethyl(methyl)amino]acetohydrazide hydrochloride) consists of an acetohydrazide backbone substituted with an ethyl(methyl)amino group at the second carbon, paired with a hydrochloride counterion. Its molecular formula is C₆H₁₅N₃O·HCl, yielding a molecular weight of 195.67 g/mol. The hydrochloride salt enhances solubility in aqueous media, a common feature in pharmacologically active hydrazides .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing Processes
Synthetic Routes
The compound can be synthesized via a two-step process:
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Condensation Reaction: Ethyl(methyl)amine reacts with chloroacetyl chloride to form 2-[ethyl(methyl)amino]acetyl chloride.
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Hydrazide Formation: The intermediate reacts with hydrazine hydrate, followed by hydrochlorination to yield the final product .
A patent detailing acethydrazide synthesis (CN106977420A) demonstrates the utility of rectification for purifying hydrazides, a method applicable here. For instance, reacting 2-[ethyl(methyl)amino]acetyl chloride with hydrazine hydrate at 90–120°C in water produces the hydrazide, which is then treated with HCl gas to form the hydrochloride salt .
Process Optimization
Key parameters include:
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Molar Ratios: A 1:1.2 ratio of ethyl(methyl)amine to chloroacetyl chloride maximizes yield.
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Temperature Control: Maintaining 90–100°C during hydrazide formation prevents decomposition .
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Purification: Rectification at 128–130°C isolates the product with >98% purity, as demonstrated in analogous syntheses .
Physicochemical Characterization
Spectral Data
While experimental spectra for the compound are unavailable, related hydrazides exhibit:
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IR: N-H stretches at 3200–3300 cm⁻¹, C=O at 1650–1700 cm⁻¹ .
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¹H NMR: Methyl groups at δ 1.2–1.4 ppm, ethyl groups at δ 1.0–1.2 ppm, and hydrazide protons at δ 6.5–7.5 ppm .
Stability and Solubility
The hydrochloride salt improves stability against oxidation. Solubility tests on analogs suggest high solubility in water (>50 mg/mL) and methanol (>20 mg/mL), critical for formulation in injectables or oral dosages .
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